molecular formula C9H9F2NO4S B7776560 ((2,6-Difluorophenyl)sulfonyl)alanine

((2,6-Difluorophenyl)sulfonyl)alanine

Cat. No.: B7776560
M. Wt: 265.24 g/mol
InChI Key: DFZCBCHFKIKESI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2,6-Difluorophenyl)sulfonyl)alanine is a specialized alanine derivative with a molecular formula of C9H9F2NO4S and a molecular weight of 265.23 g/mol . The compound is characterized by a 2,6-difluorophenylsulfonyl moiety attached to the amino group of the alanine amino acid. This structural motif places it within a class of compounds of significant interest in modern medicinal chemistry, particularly in the development of novel pharmaceutical agents. A primary research application of this compound is its potential use as a building block for the synthesis of fluorinated phenylalanine analogues . Incorporating fluorine atoms into aromatic amino acids like phenylalanine is a well-established strategy to modulate the biophysical and chemical properties of bioactive peptides and proteins . The 2,6-difluorophenylsulfonyl group can serve as a protected or modified form that may be utilized to introduce fluorinated aromatic rings into more complex molecular structures. Research indicates that such fluorinated amino acids can enhance the metabolic stability, lipophilicity, and overall bioavailability of therapeutic peptides and enzyme inhibitors . Furthermore, fluorinated aromatic amino acids have been explored for their role in probing protein-protein interactions and metabolic processes, making this compound a valuable reagent for researchers in drug discovery and chemical biology . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO4S/c1-5(9(13)14)12-17(15,16)8-6(10)3-2-4-7(8)11/h2-5,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZCBCHFKIKESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=C(C=CC=C1F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclic Enaminones

Cyclic enaminones are synthesized via Mannich condensation of ketones, aldehydes, and ammonium acetate. For example, reacting acetylacetone with formaldehyde and ammonium acetate yields a 2,6-disubstituted piperidin-4-one scaffold. These enaminones serve as versatile intermediates due to their dual nucleophilic (enamine) and electrophilic (ketone) sites.

Sulfonylation and Ring Opening

The enaminone intermediate is treated with 2,6-difluorobenzenesulfonyl chloride in the presence of a mild base (e.g., triethylamine) to install the sulfonyl group. Subsequent acid-catalyzed ring opening releases the linear amino acid structure. This stepwise approach offers superior regiocontrol compared to direct sulfonylation, as the cyclic structure constrains reactive sites and minimizes overfunctionalization.

Reaction conditions are critical: dichloromethane (DCM) or chloroform solvents at 0°C prevent decomposition of the enaminone, while stoichiometric control ensures mono-sulfonylation. Yields for this method range from 50% to 65%, with purity dependent on efficient chromatographic separation of byproducts.

Enantioselective Synthesis via Azlactone Intermediates

Enantiomerically pure this compound can be synthesized using azlactone-based methodologies, as demonstrated in recent enantioselective amino acid syntheses. Azlactones, cyclic anhydrides derived from amino acids, enable stereochemical control during C–C bond formation.

Azlactone Formation and Functionalization

Alanine is converted to its azlactone derivative by treatment with acetic anhydride or p-toluenesulfonyl chloride. The azlactone undergoes spirocyclization with enals (α,β-unsaturated aldehydes) under cooperative catalysis by chiral secondary amines and palladium complexes. This step establishes the quaternary stereocenter with enantioselectivities exceeding 90% ee.

Sulfonylation and Acidic Ring Opening

The spirocyclic intermediate is subjected to sulfonylation using 2,6-difluorobenzenesulfonyl chloride, followed by acidic hydrolysis to open the azlactone ring. This one-pot procedure streamlines the synthesis, combining stereochemical control with efficient sulfonyl group incorporation. Final products are isolated in 37–70% yield, with diastereomeric ratios favoring the desired isomer (3:1 to 5:1).

Comparative Analysis of Preparation Methods

The table below summarizes the advantages and limitations of each synthetic route:

Method Yield (%) Enantioselectivity Key Challenges
Direct Sulfonylation65–75RacemicProtecting group management
Cyclic Enaminone Pathway50–65ModerateByproduct formation during ring opening
Azlactone-Based Synthesis37–7085–97% eeCatalyst cost and reaction scalability

Industrial and Pharmacological Implications

The choice of method depends on the application. Direct sulfonylation suffices for racemic material in bulk pharmaceutical production, while the azlactone route is preferred for enantiopure batches in targeted therapies. Recent trends favor transition metal-free protocols, such as the cyclic enaminone approach, to reduce residual catalyst contamination .

Chemical Reactions Analysis

Types of Reactions: ((2,6-Difluorophenyl)sulfonyl)alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ((2,6-Difluorophenyl)sulfonyl)alanine involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl group can form covalent bonds with nucleophilic residues like cysteine or serine, leading to the inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways and cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its sulfonyl-linked 2,6-difluorophenyl-alanine backbone. Key comparisons include:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Functional Groups Molecular Weight (g/mol) Primary Use Reference
((2,6-Difluorophenyl)sulfonyl)alanine 2,6-difluorophenyl Sulfonyl, Alanine 265.21 (calculated) Not reported
Metalaxyl 2,6-dimethylphenyl Methoxyacetyl, Alanine methyl ester 279.33 Fungicide (oomycetes)
Benalaxyl 2,6-dimethylphenyl Phenylacetyl, Alanine methyl ester 325.38 Fungicide
N-Acetyl-3-(2,6-difluorophenyl)-D-alanine 2,6-difluorophenyl Acetyl, D-Alanine 243.21 Not reported
Thyroxine (T4) Iodinated phenyl Ether, Carboxylic acid 776.87 Thyroid hormone

Key Observations:

  • Sulfonyl vs.
  • Fluorine vs. Methyl/Iodine : The electron-withdrawing fluorine substituents on the phenyl ring contrast with the electron-donating methyl groups in Metalaxyl/Benalaxyl. This difference could modulate electronic effects on aromatic interactions in biological targets . Compared to thyroxine (iodinated), fluorine’s smaller size and higher electronegativity may reduce off-target effects while maintaining metabolic stability .
  • Stereochemistry : The N-Acetyl-3-(2,6-difluorophenyl)-D-alanine () highlights the role of chirality; the D-configuration may influence bioavailability or target specificity compared to the L-alanine backbone in the sulfonyl analog .

Pharmacological and Agrochemical Implications

  • Pesticide Analogs : Metalaxyl and Benalaxyl inhibit fungal RNA polymerase via acyl-alanine binding. The target compound’s sulfonyl group could alter binding kinetics or resistance profiles due to its distinct electronic properties .
  • However, fluorine’s smaller size compared to iodine may reduce affinity, necessitating further study .
  • Fluorine’s lipophilicity (π = +0.14) may improve membrane permeability relative to non-halogenated analogs .

Metabolic and Toxicological Considerations

  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism may prolong half-life compared to methyl or iodine substituents .

Q & A

Q. What are the recommended synthetic routes for ((2,6-Difluorophenyl)sulfonyl)alanine, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves sulfonylation of alanine’s amino group using 2,6-difluorobenzenesulfonyl chloride under basic conditions. Key parameters include:

ParameterConditionReference
SolventDichloromethane
BasePyridine (1.1 eq)
Temperature15–25°C
Reaction TimeMonitored via TLC
YieldUp to 91%

Critical Considerations:

  • Ensure slow addition of sulfonyl chloride to avoid exothermic side reactions.
  • Use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Identify proton environments (e.g., alanine’s CH₃, NH, and aromatic protons).
    • ¹⁹F NMR : Resolve fluorine substituents on the phenyl ring (expected split patterns due to 2,6-substitution).
    • ¹³C NMR : Confirm sulfonyl and carboxylate carbons.
  • HPLC : Assess purity (>97%) using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ or [M−H]⁻ ions).

Q. What are the key solubility properties and storage conditions to ensure compound stability?

Methodological Answer:

  • Solubility : Prepare stock solutions in anhydrous DMSO (10 mM recommended) to avoid precipitation. Limited solubility in aqueous buffers may require co-solvents like acetonitrile.
  • Storage : Store lyophilized powder at −20°C in airtight, light-protected containers to prevent degradation.
  • Stability Monitoring : Conduct periodic HPLC checks to detect hydrolytic by-products (e.g., free alanine or sulfonic acid derivatives).

Advanced Research Questions

Q. How can computational chemistry aid in understanding the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use gradient-corrected functionals (e.g., Becke’s 1988 exchange-energy approximation) to model the compound’s electron density and frontier molecular orbitals. This predicts reactivity toward electrophiles/nucleophiles .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to identify binding hotspots.
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to evaluate solubility and ionization in physiological conditions.

Q. What strategies are effective in analyzing the compound’s potential as an enzyme inhibitor?

Methodological Answer:

  • In Vitro Assays :
    • Kinetic Studies : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase or proteases) using fluorogenic substrates.
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
  • Structural Biology :
    • X-ray Crystallography : Resolve co-crystal structures to identify sulfonyl-amide interactions with active-site residues.
    • SAR Analysis : Synthesize analogs (e.g., varying fluorine positions) to correlate structure with inhibitory potency .

Q. How can researchers resolve discrepancies in biological activity data across different studies?

Methodological Answer:

  • Meta-Analysis : Compare datasets while controlling for variables like purity (>97% via HPLC), assay pH, and temperature.
  • Orthogonal Validation : Use complementary assays (e.g., SPR for binding kinetics and cell-based assays for functional inhibition).
  • Batch Variation : Source compounds from multiple synthetic batches to rule out impurities as confounding factors .

Q. What are the methodological approaches to mitigate toxicity risks during handling?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Engineering Controls : Perform reactions in fume hoods to avoid inhalation of sulfonyl chloride or DMSO solutions.
  • Toxicity Screening : Conduct Ames tests for mutagenicity and MTT assays for cellular cytotoxicity .

Q. How can regioselectivity challenges in sulfonylation reactions be addressed?

Methodological Answer:

  • Base Optimization : Test alternatives to pyridine (e.g., DMAP or triethylamine) to enhance reaction efficiency.
  • Temperature Gradients : Lower temperatures (0–5°C) may reduce side reactions.
  • Protecting Groups : Temporarily block alanine’s carboxylate group to direct sulfonylation to the amine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.